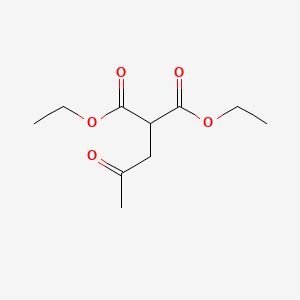

Diethyl 2-(2-oxopropyl)malonate

Overview

Description

Diethyl 2-(2-oxopropyl)malonate, also known as DEPM, is an organic compound commonly used in scientific research and laboratory experiments. DEPM is a colorless, odorless, and water-soluble compound that has a wide range of applications in biochemistry and physiology. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

Mass Spectra Analysis

Diethyl 2-(2-oxopropyl)malonate is used in the generation of 2-substituted diethyl malonate derivatives. These derivatives are then used in mass spectra analysis. The mass spectral data for these derivatives provide valuable information for structural identification .

Synthesis of Quinolones

Diethyl 2-(2-oxopropyl)malonate is a valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotic, and this synthesis is part of ongoing research into the mode of action of quinolone antibacterials .

Preparation of Arylidene Malonic Acids

Arylidene malonic acids are prepared by the reaction of Diethyl 2-(2-oxopropyl)malonate with the appropriate Grignard reagent . These compounds have potential applications in various fields of chemistry and medicine.

Synthesis of Artificial Flavorings and Perfumes

Diethyl 2-(2-oxopropyl)malonate occurs naturally in grapes and strawberries and is used to synthesize artificial flavorings and perfumes . It provides an apple-like odor, enhancing the sensory appeal of these products .

Synthesis of Vitamins

Diethyl 2-(2-oxopropyl)malonate is used in the synthesis of vitamins B1 and B6 . These vitamins are essential for human health, playing key roles in metabolism and brain development.

Production of Medicinally Useful Compounds

Several medicinally useful compounds, including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide, are prepared using Diethyl 2-(2-oxopropyl)malonate . These compounds have various therapeutic applications, from treating epilepsy to reducing inflammation.

Crystal Growth Studies

The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate were grown successfully and efficiently by the standard slow evaporation method . This research contributes to the understanding of crystal growth processes and the properties of these materials.

Synthesis of Vasodilators

Diethyl 2-(2-oxopropyl)malonate is used in the production of naftidrofuryl, a vasodilator . Vasodilators are medications that open (dilate) blood vessels, and they are used to treat conditions like high blood pressure and heart failure .

Mechanism of Action

Target of Action

Diethyl 2-(2-oxopropyl)malonate is a chemical compound that primarily targets enolate ions . Enolate ions play a crucial role in organic chemistry as intermediates in a variety of reactions, including the alkylation of enolate ions .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the compound is replaced with an alkyl group, forming a new carbon-carbon bond . This reaction is an SN2 reaction, which means it proceeds via a concerted mechanism .

Biochemical Pathways

The alkylation of enolate ions is a key step in several important biochemical pathways. For instance, it is involved in the malonic ester synthesis and the acetoacetic ester synthesis . These pathways lead to the formation of carboxylic acids and ketones, respectively .

Result of Action

The alkylation of enolate ions by Diethyl 2-(2-oxopropyl)malonate results in the formation of monoalkylmalonic esters . These compounds can undergo further reactions, such as hydrolysis, to form dicarboxylates .

properties

IUPAC Name |

diethyl 2-(2-oxopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZCSZOGMMZHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475553 | |

| Record name | Diethyl (2-oxopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-oxopropyl)malonate | |

CAS RN |

23193-18-2 | |

| Record name | Diethyl (2-oxopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

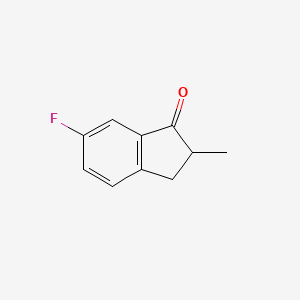

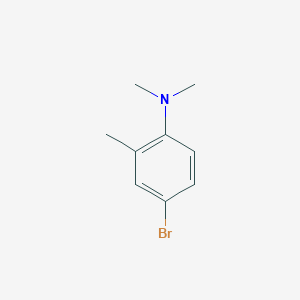

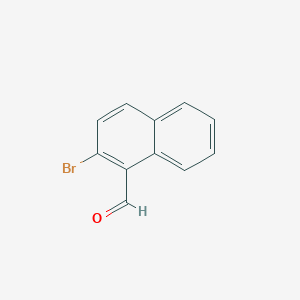

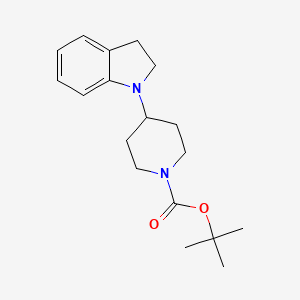

Synthesis routes and methods

Procedure details

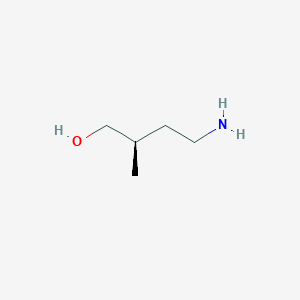

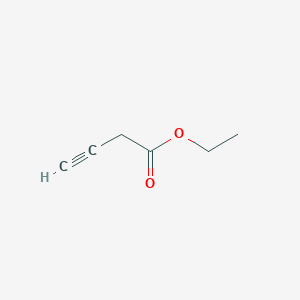

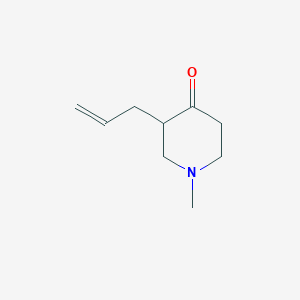

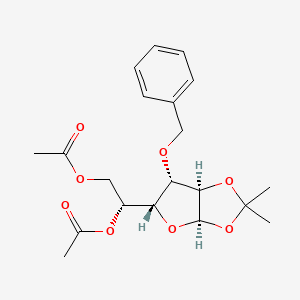

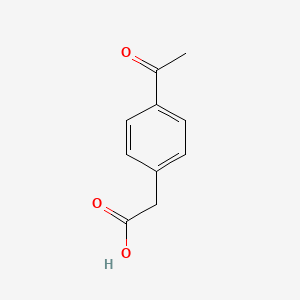

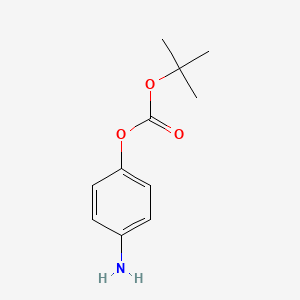

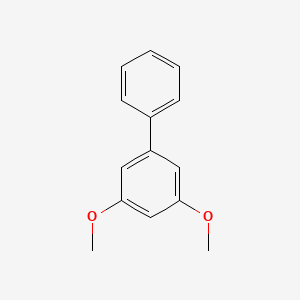

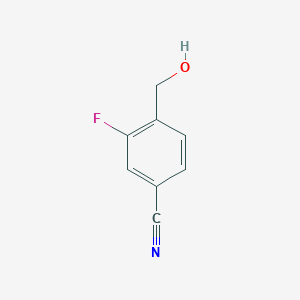

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.